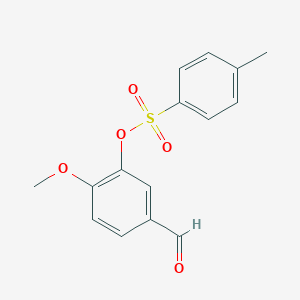

5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate

Overview

Description

5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H14O5S and a molecular weight of 306.33 g/mol . It is characterized by the presence of a formyl group, a methoxy group, and a methylbenzenesulfonate group attached to a phenyl ring. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate typically involves the reaction of 5-formyl-2-methoxyphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Carboxy-2-methoxyphenyl 4-methylbenzenesulfonate.

Reduction: 5-Hydroxymethyl-2-methoxyphenyl 4-methylbenzenesulfonate.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy and sulfonate groups influence the compound’s reactivity and solubility. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

5-Formyl-2-methoxyphenyl benzoate: Similar structure but with a benzoate group instead of a methylbenzenesulfonate group.

5-Methoxy-2-formylphenylboronic acid: Contains a boronic acid group instead of a sulfonate group.

Uniqueness

5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate is unique due to the presence of the methylbenzenesulfonate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .

Biological Activity

5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a formyl group, a methoxy group, and a sulfonate moiety, which contribute to its reactivity and solubility in biological systems. The presence of these functional groups allows for various interactions within biochemical pathways.

The biological activity of this compound is largely attributed to its ability to engage in nucleophilic addition reactions due to the formyl group. This interaction can influence several biochemical pathways, particularly those involved in cell signaling and proliferation. The methoxy and sulfonate groups enhance the compound's solubility and reactivity, making it a valuable candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Antitumor Activity : Studies have shown that this compound can inhibit the formation of RAS/CRAF complexes, disrupting signaling pathways crucial for cancer cell survival. It binds to CRAF with a high affinity (Kd value of approximately 3.93 μM), indicating its potential as an anticancer agent .

- Cell Cycle Arrest : The compound has been demonstrated to induce cell cycle arrest in A549 lung cancer cells at the G2/M phase, leading to apoptosis. This was evidenced by increased levels of p53 and cleaved PARP proteins, markers associated with caspase activation .

- Reactive Oxygen Species (ROS) Generation : Treatment with this compound resulted in elevated ROS levels in tumor cells, contributing to mitochondrial dysfunction and subsequent cell death .

Case Studies

- Inhibition of MAPK Pathway : In a study focusing on the MAPK signaling pathway, this compound was found to reduce phosphorylated MEK and ERK levels in a dose-dependent manner, further supporting its role in inhibiting cancer cell proliferation .

- Cellular Thermal Shift Assays (CETSA) : CETSA experiments confirmed that the compound could stabilize CRAF protein under thermal stress, indicating direct interaction with the target protein .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological properties attributed to the unique sulfonate group in this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Formyl-2-methoxyphenyl benzoate | Benzoate instead of sulfonate | Less potent against RAS/CRAF |

| 5-Methoxy-2-formylphenylboronic acid | Boronic acid group | Different mechanism of action |

Properties

IUPAC Name |

(5-formyl-2-methoxyphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5S/c1-11-3-6-13(7-4-11)21(17,18)20-15-9-12(10-16)5-8-14(15)19-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYOOHKTILGJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of the dihedral angle between the isovanillin group and the benzene ring in the structure of 5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate?

A1: While the abstract doesn't explicitly explain the significance, the dihedral angle of 49.63° [] suggests these two parts of the molecule are not in the same plane. This information is valuable for understanding the molecule's overall shape and potential interactions with other molecules.

Q2: How does the weak intermolecular C—H⋯O hydrogen bond contribute to the crystal structure of this compound?

A2: The abstract states that this weak hydrogen bond leads to the formation of centrosymmetric dimers in the crystal structure []. This means two molecules of this compound are linked together through this specific interaction, contributing to the overall arrangement of molecules within the crystal lattice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.